molecular formula C17H17N5O2S B2975716 5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 2309574-17-0

5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2975716
CAS No.: 2309574-17-0
M. Wt: 355.42
InChI Key: WQRNDSAFYGYMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a novel chemical entity designed for medicinal chemistry and drug discovery research. This compound features a 1,2-oxazole core linked to a piperidine-thiadiazole moiety, a structure that suggests potential for interaction with a range of biological targets. Heterocyclic compounds like 1,2-oxazole and its isomers are of significant interest in pharmaceutical development due to their diverse biological activities and utility as bioisosteres, often serving as stable replacements for ester and amide functionalities to enhance metabolic stability . The integration of the 1,2,5-thiadiazole fragment further expands the molecular diversity and potential for modulating electronic properties and target binding. Researchers can utilize this compound as a key intermediate or precision tool for probing biological pathways. Its specific scaffold is relevant for investigations in multiple disease areas, given that similar heterocyclic cores have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects in preclinical studies . The structure-activity relationships (SAR) of such compounds can be finely tuned through synthetic modification, making them valuable for lead optimization programs aimed at improving potency, selectivity, and pharmacokinetic profiles . This product is intended solely for laboratory research to advance scientific understanding and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(14-10-15(24-20-14)12-4-2-1-3-5-12)19-13-6-8-22(9-7-13)16-11-18-25-21-16/h1-5,10-11,13H,6-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRNDSAFYGYMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

  • Thiophene-containing analogues may exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation compared to phenyl’s inertness .
  • 5-Methyl-1,2-oxazole-3-carboxamide derivatives (e.g., 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide, ):

    • Methyl substitution at the oxazole 5-position reduces steric bulk compared to phenyl, possibly improving solubility but diminishing target affinity in hydrophobic binding pockets .

Piperidine Substituent Modifications

  • 1-(4-Fluorobenzoyl)piperidine-4-carboxamide (e.g., 1-(4-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide, ):

    • Replacement of the 1,2,5-thiadiazole with a fluorobenzoyl group introduces halogenated aromaticity, which may enhance binding to aryl hydrocarbon receptors or cytochrome P450 enzymes.
    • Fluorine’s electronegativity could polarize the molecule, affecting solubility and membrane permeability .
  • Piperidine linked to 1,2,3-thiadiazole (e.g., 5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide, MW 375.4 g/mol, ): The 1,2,3-thiadiazole isomer differs in nitrogen and sulfur positioning, altering electronic distribution and hydrogen-bonding capacity.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Potential Advantages/Disadvantages
Target Compound ~340* Phenyl, 1,2,5-thiadiazole Balanced hydrophobicity and electronic effects
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide () 304.3 Thiophene, hydroxyethyl Enhanced π-π stacking; metabolic instability
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide () ~348† Fluorobenzoyl, methyl-oxazole Improved solubility; reduced steric bulk
5-Cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide () 375.4 Cyclopropyl, 1,2,3-thiadiazole Increased stability; reduced flexibility

*Calculated based on molecular formula.
†Estimated from structural similarity.

Research Implications

The target compound’s combination of phenyl, 1,2,5-thiadiazole, and piperidine distinguishes it from analogues with thiophene, fluorobenzoyl, or 1,2,3-thiadiazole substituents. These differences likely influence its pharmacokinetic profile, target selectivity, and resistance mechanisms. Further studies should prioritize in vitro assays to compare binding affinities (e.g., to bacterial oxidoreductases as in ) and ADMET properties .

Biological Activity

5-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a thiadiazole ring, a piperidine moiety, and an oxazole structure. This specific arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and oxazole structures exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organism
This compoundAntimicrobialS. aureus, E. coli
Similar CompoundsAntifungalCandida albicans

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have demonstrated that derivatives of similar chemical structures can inhibit the proliferation of cancer cell lines. For example, compounds with oxazole moieties have shown activity against HT-29 and TK-10 cell lines .

Enzyme Inhibition

The presence of the oxazole and thiadiazole groups suggests potential interactions with specific enzymes. Compounds with similar structures have been studied as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes.
  • Receptor Modulation : The compound may interact with specific receptors influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Study : A study demonstrated that derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Anticancer Evaluation : Research indicated that derivatives showed moderate cytotoxicity against cancer cell lines with IC50 values in the micromolar range .
  • Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that compounds with similar scaffolds could effectively inhibit carbonic anhydrase, suggesting potential therapeutic applications in conditions like glaucoma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.